molecular formula C16H22N2O5 B14280336 3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid CAS No. 134345-87-2

3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid

Cat. No.: B14280336
CAS No.: 134345-87-2
M. Wt: 322.36 g/mol
InChI Key: LCPCYDKOUZCENA-UHFFFAOYSA-N
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Description

3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[222]octane;oxalic acid is a complex organic compound that features a bicyclic structure with a pyridine ring and an azabicyclo octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane typically involves the construction of the azabicyclo[2.2.2]octane core followed by the introduction of the ethoxypyridinyl group. Common synthetic routes include:

    Cyclization Reactions: Utilizing cyclization reactions to form the bicyclic structure.

    Substitution Reactions: Introducing the ethoxypyridinyl group through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The ethoxypyridinyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution can introduce various functional groups.

Scientific Research Applications

3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that share some chemical properties.

Uniqueness

3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane is unique due to its specific combination of a pyridine ring and an azabicyclo octane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

134345-87-2

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

3-(6-ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid

InChI

InChI=1S/C14H20N2O.C2H2O4/c1-2-17-14-5-3-4-13(15-14)12-10-16-8-6-11(12)7-9-16;3-1(4)2(5)6/h3-5,11-12H,2,6-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

LCPCYDKOUZCENA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=N1)C2CN3CCC2CC3.C(=O)(C(=O)O)O

Origin of Product

United States

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